REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.ClC1C=C(C=CC=1)C(OO)=[O:18]>C(Cl)Cl>[N+:1]1([O-:18])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)C1=CC=NC=C1
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Name
|
|
Quantity
|
35.87 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred overnight at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The solid was filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
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Details
|
purified by flash column chromatography (acetone to 10% MeOH in acetone)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
[N+]1(=CC=C(C=C1)C1=CC=NC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |